![molecular formula C23H20N4O4 B2961542 N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide CAS No. 1251579-56-2](/img/structure/B2961542.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the field of oncology. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a pyrrolo[3,2-d]pyrimidine core, making it a promising candidate for various biological activities.
作用机制
Target of Action
The primary targets of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide are microtubules and their component protein, tubulin . Microtubules play a crucial role in cell division, and tubulin is a leading target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with microtubules and tubulin, it disrupts the normal cell division process, leading to cell cycle arrest . This disruption of the cell cycle triggers programmed cell death or apoptosis .
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . By causing cell cycle arrest at the S phase, it triggers programmed cell death, leading to the reduction of cancer cell populations .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to inhibit mitochondrial membrane potential, which is crucial in glucose-starved tumor cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide may interact with enzymes involved in energy metabolism .
Cellular Effects
This compound has been found to be efficacious in tumor cells experiencing glucose starvation . It influences cell function by inhibiting mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is the inhibition of mitochondrial membrane potential . This inhibition is crucial for the survival of glucose-starved cells, suggesting that this compound may have potential antitumor activity for the treatment of glucose-starved tumors .
Temporal Effects in Laboratory Settings
Its ability to inhibit mitochondrial membrane potential suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its ability to inhibit mitochondrial membrane potential suggests that it may interact with enzymes involved in energy metabolism .
Subcellular Localization
Its ability to inhibit mitochondrial membrane potential suggests that it may be localized in the mitochondria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide typically involves multiple steps, including the formation of the benzodioxole and pyrrolo[3,2-d]pyrimidine moieties, followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired bonds . The reaction conditions often include the use of bases like cesium carbonate and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include palladium catalysts for cross-coupling reactions, bases like cesium carbonate for deprotonation, and solvents such as ethanol or dimethylformamide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in cell-based assays to investigate its effects on cellular pathways and functions.
Medicine: It has potential as an anticancer agent, particularly in targeting glucose-starved tumor cells.
Industry: The compound can be used in the development of new pharmaceuticals and chemical products.
相似化合物的比较
Similar Compounds
Amuvatinib: A kinase inhibitor with a similar benzodioxole structure.
Compound 6: An amuvatinib derivative with enhanced efficacy in glucose-starved tumor cells.
Indole-based Compounds: These compounds share structural similarities and have been studied for their anticancer properties.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is unique due to its specific combination of functional groups and its ability to target multiple pathways involved in cancer cell survival. This makes it a versatile compound for further research and development in medicinal chemistry.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-26-13-24-21-17(15-6-4-3-5-7-15)11-27(22(21)23(26)29)12-20(28)25-16-8-9-18-19(10-16)31-14-30-18/h3-11,13H,2,12,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOABRPQURVAHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
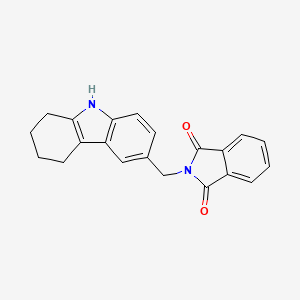
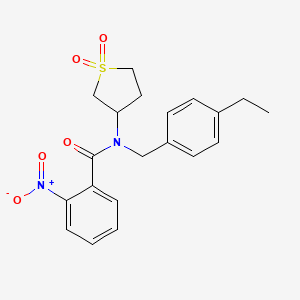
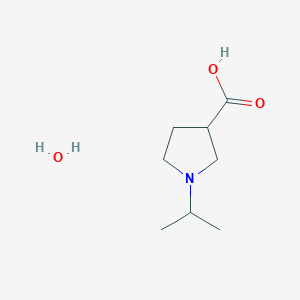
![1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2961465.png)
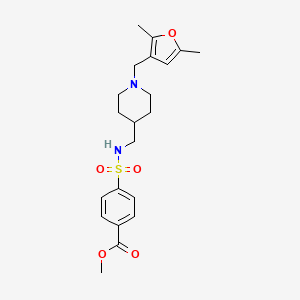
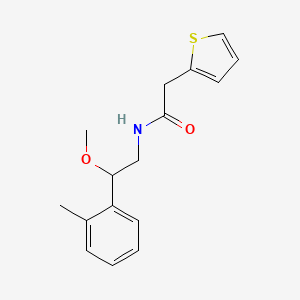
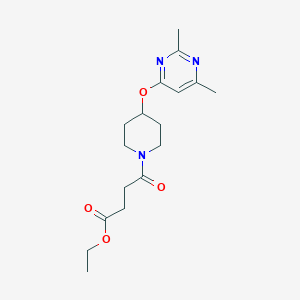
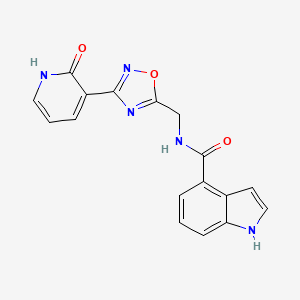
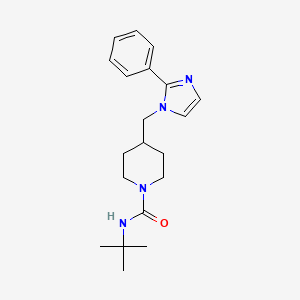
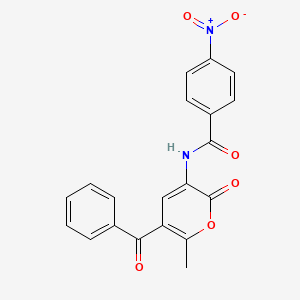
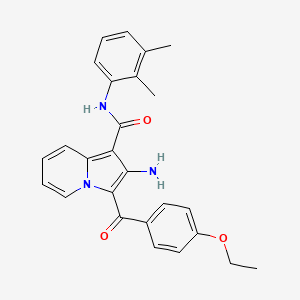
![(2Z)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B2961478.png)
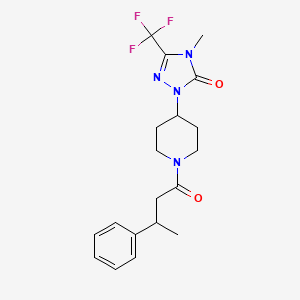
![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)
